Hinokiflavone Hinokiflavone Hinokiflavone is a biflavonoid that is apigenin substituted by a 4-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)phenoxy group at position 6. A diflavonyl ether, it is isolated from Rhus succedanea and has been found to possess significant cytotoxic potential. It has a role as a neuroprotective agent, an antineoplastic agent and a metabolite. It is a biflavonoid, an aromatic ether and a hydroxyflavone. It is functionally related to an apigenin.
Hinokiflavone is a natural product found in Garcinia multiflora, Rhus punjabensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 19202-36-9
VCID: VC21334335
InChI: InChI=1S/C30H18O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-13,31-33,36-37H
SMILES:
Molecular Formula: C30H18O10
Molecular Weight: 538.5 g/mol

Hinokiflavone

CAS No.: 19202-36-9

VCID: VC21334335

Molecular Formula: C30H18O10

Molecular Weight: 538.5 g/mol

* For research use only. Not for human or veterinary use.

Hinokiflavone - 19202-36-9

Description

Hinokiflavone is a biflavonoid compound, specifically a C-O-C-type biflavonyl ether, composed of two apigenin units linked by an ether bond. It is primarily found in various plant species, including those of the genus Selaginella . This compound has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, hepatoprotective, antiviral, and antioxidant properties .

Modulation of Pre-mRNA Splicing

Hinokiflavone acts as a modulator of pre-mRNA splicing by inhibiting spliceosome assembly and altering the subnuclear organization of splicing factors. It also increases protein SUMOylation levels, which can affect cellular processes . This unique property makes hinokiflavone a valuable tool for studying splicing mechanisms and developing therapeutic strategies for diseases related to splicing dysregulation.

Other Biological Activities

In addition to its anti-cancer properties, hinokiflavone possesses anti-inflammatory, hepatoprotective, antiviral, and antioxidant activities. These properties suggest its potential in treating a range of conditions beyond cancer, including viral infections and liver diseases .

Analytical Techniques and Pharmacokinetics

The extraction, separation, and identification of hinokiflavone involve advanced analytical techniques such as HPLC and mass spectrometry. These methods are crucial for understanding the pharmacokinetic parameters of hinokiflavone, which are essential for its therapeutic application .

Drug Delivery Systems

To enhance the antitumor efficacy of hinokiflavone, hybrid micelles have been developed as a drug delivery system. These micelles improve the solubility and bioavailability of hinokiflavone, making it a promising approach for cancer treatment .

Data Table: Biological Activities of Hinokiflavone

Biological ActivityTarget ConditionsMechanism of Action
Anti-CancerBreast, Colorectal, Esophageal Squamous, Adenocarcinoma, Hepatocellular Carcinoma, Myeloid Leukemia, MelanomaInterference with ERK1-2/p38/NFκB pathway, regulation of MMP-2 and MMP-9
Modulation of Pre-mRNA SplicingCancer, Splicing-related diseasesInhibition of spliceosome assembly, alteration of splicing factor organization
Anti-InflammatoryInflammatory diseasesNot fully elucidated
HepatoprotectiveLiver diseasesNot fully elucidated
AntiviralViral infectionsNot fully elucidated
AntioxidantOxidative stress-related conditionsScavenging free radicals
CAS No. 19202-36-9
Product Name Hinokiflavone
Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
IUPAC Name 6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C30H18O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-13,31-33,36-37H
Standard InChIKey WTDHMFBJQJSTMH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O
Synonyms 4',6''-O-Biapigenin; Hinokiflavone
PubChem Compound 5281627
Last Modified Aug 15 2023

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